molecular formula C10H19NOS B1472383 (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol CAS No. 1556174-20-9

(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol

Cat. No.: B1472383
CAS No.: 1556174-20-9
M. Wt: 201.33 g/mol
InChI Key: LPLWOQGQRTZKNC-UHFFFAOYSA-N
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Description

The compound “(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol” features a piperidine ring substituted at the 1-position with a tetrahydrothiophene (saturated five-membered sulfur-containing ring) and a hydroxymethyl group at the 3-position. Its molecular formula is inferred as C₁₀H₁₇NOS, with an approximate molecular weight of 199.3 g/mol. This structure is of interest in medicinal chemistry due to its hybrid heterocyclic architecture, which may influence biological activity and pharmacokinetics.

Properties

IUPAC Name

[1-(thiolan-3-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-7-9-2-1-4-11(6-9)10-3-5-13-8-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLWOQGQRTZKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol is a piperidine derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Chemical Structure

The molecular structure of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol can be represented as follows:

C11H17NOS\text{C}_{11}\text{H}_{17}\text{NOS}

This structure features a piperidine ring with a tetrahydrothiophene moiety and a hydroxymethyl group, which contributes to its biological properties.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The mechanism of action for (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol may involve:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to neurotransmitter receptors such as serotonin and dopamine receptors, influencing neurochemical pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Several studies have reported on the biological activities associated with (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol, including:

  • Antidepressant Activity : Compounds structurally related to piperidine derivatives have demonstrated potential antidepressant effects through modulation of serotonin levels.
  • Antinociceptive Effects : Research suggests that piperidine derivatives can exhibit pain-relieving properties by interacting with opioid receptors.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol is crucial for understanding its therapeutic potential. Key aspects include:

ParameterValue
BioavailabilityHigh in animal models
Half-lifeVariable; dependent on metabolism
MetabolismPrimarily hepatic
ExcretionRenal and biliary pathways

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol:

  • Neuropharmacological Studies : A study demonstrated that piperidine derivatives could enhance cognitive functions in rodent models, suggesting potential applications in treating neurodegenerative disorders.
  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis.
  • In vitro Studies : Laboratory investigations have indicated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic window.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Core Piperidine-Methanol Scaffold

Tetrahydrothiophene vs. Aromatic Rings Target Compound: The tetrahydrothiophene group (saturated sulfur ring) enhances flexibility and reduces aromaticity compared to analogs with thiophene (, compounds a–g) or thiazole (). Thiazole Derivative: “(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol” () contains an aromatic thiazole ring, enabling stronger hydrogen bonding (PSA: 64.6) and π-interactions. Its higher logP (1.85) suggests increased lipophilicity relative to the target compound.

Aromatic vs. These compounds exhibit higher molecular weights (~332 g/mol) and enantiomeric excess (88–89% ee), indicating stereochemical sensitivity. Benzyl Derivative: “[1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol” () features a hydrophobic benzyl group, leading to a logP likely higher than the target compound’s (estimated ~1.5–2.0).

Physicochemical Properties

Compound Molecular Formula MW (g/mol) logP PSA (Ų) Key Substituents
Target Compound C₁₀H₁₇NOS ~199.3 ~1.5–2.0 ~50–60 Tetrahydrothiophen-3-yl
Thiazole Derivative () C₁₁H₁₈N₂OS 226.34 1.85 64.6 Thiazol-2-yl
Chlorophenyl Derivative () C₁₉H₂₂ClNO₂ 332.14 N/A N/A 4-Methoxyphenyl, 3-chlorophenyl
Benzyl Derivative () C₁₄H₂₁NO 219.32 N/A N/A 4-Methylbenzyl
  • Molecular Weight : The target compound is lighter than chlorophenyl analogs () but comparable to benzyl derivatives ().
  • Polar Surface Area (PSA) : The thiazole derivative’s higher PSA (64.6 vs. ~50–60 for the target) reflects enhanced hydrogen-bonding capacity due to nitrogen in the thiazole ring.

Preparation Methods

Synthesis via Nucleophilic Substitution and Reduction

One documented approach involves the following key steps:

  • Step 1: Preparation of a suitable piperidin-3-yl intermediate bearing a leaving group (e.g., halogen or sulfonate) at the 3-position.
  • Step 2: Nucleophilic substitution at the nitrogen with tetrahydrothiophen-3-yl moiety, often introduced as a thiol or a protected thiol derivative.
  • Step 3: Reduction or functional group transformation to convert the substituent at the 3-position into a hydroxymethyl group.

This method leverages the nucleophilicity of the tetrahydrothiophene sulfur and the electrophilicity of the piperidine nitrogen to form the N-substituted product.

Catalytic Enantioselective Synthesis

Advanced processes utilize chiral catalysts to induce stereoselectivity in the formation of the piperidine ring and its substituents:

  • Chiral organocatalysts (e.g., diphenylprolinol derivatives) facilitate the condensation of aldehyde and amido-malonate precursors to form chiral intermediates.
  • Subsequent reduction steps (e.g., using sodium borohydride with BF3·OEt2) convert intermediates into the desired chiral piperidin-3-yl methanol derivatives.

This approach is adapted from similar syntheses of piperidinyl methanol compounds and offers high enantiomeric purity (over 99%) and yields around 75% for intermediates, which are critical for pharmaceutical applications.

Use of Sulfur-Containing Acyl Chlorides and Camphorsulfonic Acid Derivatives

A related sulfur heterocycle synthesis involves:

  • Reaction of camphorsulfonic acid with sulfur oxychloride to form a sulfur acyl chloride intermediate.
  • Subsequent esterification with tetrahydrothiophen-3-yl methanol derivatives.
  • Purification via column chromatography and crystallization to obtain high-purity intermediates.

Though this method is primarily documented for tetrahydrofuran derivatives, the analogous chemistry can be adapted for tetrahydrothiophene systems, given the similar ring structures and reactivities.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Formation of sulfur acyl chloride D(+)-10-camphorsulfonic acid + sulfur oxychloride, reflux 50°C, 2h ~89 - Precursor for sulfur-containing esters
Esterification with tetrahydrothiophen-3-yl methanol Methylene dichloride solvent, triethylamine base, 25°C, 6-24h stirring 68-91 >95 Column chromatography purification
Catalytic enantioselective condensation Diphenylprolinol-TBDMS catalyst, ethyl acetate, 0-30°C ~75 >99 High enantiomeric purity intermediate formation
Reduction to hydroxymethyl derivative Sodium borohydride/BF3·OEt2, suitable solvent - - Converts intermediate to methanol functionality

Detailed Research Findings

  • Catalyst-Driven Synthesis: The use of chiral catalysts such as diphenylprolinol derivatives allows for stereoselective formation of the piperidine ring bearing the hydroxymethyl substituent, ensuring high enantiomeric excess essential for biological activity. The reaction typically proceeds via condensation of an aldehyde with an amido-malonate, followed by reduction.

  • Sulfur Acyl Chloride Intermediates: The preparation of sulfur-containing acyl chlorides from camphorsulfonic acid and sulfur oxychloride under reflux conditions provides reactive intermediates for esterification with tetrahydrothiophen-3-yl methanol. This method achieves high yields (~89%) and purity (>95%) after chromatographic purification.

  • Purification and Crystallization: Column chromatography using ethyl acetate and Sherwood oil mixtures, followed by crystallization, is essential to isolate pure intermediates and final products. Crystallization times vary from 24 to 48 hours to obtain transparent crystals with yields up to 91%.

  • Reduction Techniques: The final conversion to the hydroxymethyl derivative often involves reduction with sodium borohydride in the presence of Lewis acids like BF3·OEt2 to selectively reduce carbonyl intermediates without affecting other sensitive groups.

Summary of Preparation Methodologies

Method Type Key Features Advantages Limitations
Nucleophilic substitution + reduction Straightforward, uses common reagents Moderate to high yields, adaptable May require protection steps, moderate stereocontrol
Catalytic enantioselective synthesis High stereoselectivity, chiral catalysts High enantiomeric purity, suitable for pharma Requires specialized catalysts, sensitive conditions
Sulfur acyl chloride esterification Efficient formation of sulfur-containing esters High yield and purity, well-established Multi-step, involves corrosive reagents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol
Reactant of Route 2
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(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol

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